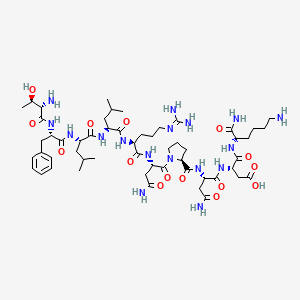

Acetyl-Lys5-octreotide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

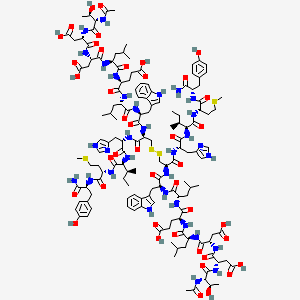

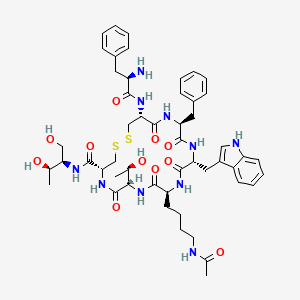

Acetyl-Lys5-octreotide is a biologically active peptide with a molecular weight of 1061.28 g/mol and the chemical formula C51H68N10O11S2 . It is a synthetic analog of the natural hormone somatostatin, which is known for its ability to inhibit the secretion of growth hormone . This compound has been widely studied for its potential therapeutic applications, particularly in the treatment of acromegaly and certain types of tumors .

Preparation Methods

The synthesis of Acetyl-Lys5-octreotide can be achieved through both liquid-phase and solid-phase peptide synthesis methods . One common approach involves the use of the 4+2+2 strategy, which includes the following steps:

Peptide Bond Formation: The dipeptide Boc-D-PheCys (Acm)OH is prepared by reacting Boc-D-PheOPfp with HCys (Acm)OH in dimethylformamide (DMF) at 10°C using imidazole as a catalyst.

Hexapeptide Formation: The universal tetrapeptide HPhe-D-TrpLys (Boc)ThrOMe is reacted with the dipeptide using the standard carbodiimide peptide bond formation method to yield Boc-D-PheCys (Acm)Phe-D-TrpLys (Boc)ThrOMe.

Hydrolysis: The hexapeptide is hydrolyzed in a mixture of methanol, DMF, and water using lithium hydroxide at 0°C.

Chemical Reactions Analysis

Acetyl-Lys5-octreotide undergoes various chemical reactions, including:

Oxidation: The disulfide bridge between Cys2 and Cys7 can be oxidized to form a stable cyclic structure.

Substitution: The acetyl group on Lys5 can be substituted with other functional groups to modify the peptide’s properties.

Reduction: The disulfide bridge can be reduced to yield linear peptides.

Common reagents used in these reactions include hydrogen chloride, dimethylformamide, imidazole, and lithium hydroxide . Major products formed from these reactions include cyclic and linear peptides with varying degrees of biological activity .

Scientific Research Applications

Acetyl-Lys5-octreotide has a wide range of scientific research applications:

Mechanism of Action

Acetyl-Lys5-octreotide exerts its effects by binding to somatostatin receptors, which are G protein-coupled receptors widely distributed throughout the body . Upon binding, it inhibits the secretion of growth hormone and other peptides by activating phospholipase C and producing inositol triphosphate . This leads to the inhibition of calcium channels and subsequent reduction in hormone secretion .

Comparison with Similar Compounds

Properties

Molecular Formula |

C51H68N10O11S2 |

|---|---|

Molecular Weight |

1061.3 g/mol |

IUPAC Name |

(4R,7S,10S,13R,16S,19R)-10-(4-acetamidobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

InChI |

InChI=1S/C51H68N10O11S2/c1-29(63)41(26-62)58-50(71)43-28-74-73-27-42(59-45(66)36(52)22-32-14-6-4-7-15-32)49(70)56-39(23-33-16-8-5-9-17-33)47(68)57-40(24-34-25-54-37-19-11-10-18-35(34)37)48(69)55-38(20-12-13-21-53-31(3)65)46(67)61-44(30(2)64)51(72)60-43/h4-11,14-19,25,29-30,36,38-44,54,62-64H,12-13,20-24,26-28,52H2,1-3H3,(H,53,65)(H,55,69)(H,56,70)(H,57,68)(H,58,71)(H,59,66)(H,60,72)(H,61,67)/t29-,30-,36-,38+,39+,40-,41-,42+,43+,44+/m1/s1 |

InChI Key |

LADWBGPEYCHCBA-MAKOQCITSA-N |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCNC(=O)C)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](CO)[C@@H](C)O)O |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCNC(=O)C)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-4-[[1-(2-phenylethyl)tetrazol-5-yl]-pyridin-3-ylmethyl]piperazine](/img/structure/B12379790.png)

![(2S)-2-[(Z)-[1-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-[[(3S)-2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3-[4-[N'-[(3R)-pyrrolidin-3-yl]carbamimidoyl]phenoxy]propanoic acid](/img/structure/B12379807.png)

![methyl (1S,3R)-1-[4-[4-[13-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]tridecyl]piperazine-1-carbonyl]phenyl]-2-propanoyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B12379838.png)

![N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[(7-ethyl-7-hydroxy-5-methyl-6-oxo-8-propan-2-ylpteridin-2-yl)amino]-3-methoxybenzamide](/img/structure/B12379854.png)